molecular formula C18H20N2O3 B5741593 N-[4-(butyrylamino)phenyl]-4-methoxybenzamide

N-[4-(butyrylamino)phenyl]-4-methoxybenzamide

カタログ番号 B5741593
分子量: 312.4 g/mol
InChIキー: UJMLWWPTNHVPQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(butyrylamino)phenyl]-4-methoxybenzamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with neurodegenerative disorders such as Alzheimer's disease. BPN14770 is a promising drug candidate that has shown efficacy in preclinical studies and is currently in clinical trials.

作用機序

BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). PKA and CREB are important signaling molecules that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. BPN14770 has been shown to enhance synaptic plasticity, increase the production of BDNF, and reduce neuroinflammation. BDNF is a key growth factor that is involved in the maintenance and survival of neurons. Neuroinflammation is a common feature of neurodegenerative disorders and is thought to contribute to neuronal damage and cognitive impairment.

実験室実験の利点と制限

One of the advantages of BPN14770 is that it is a selective inhibitor of PDE4D, which reduces the risk of off-target effects. BPN14770 has also been shown to have good brain penetration, which is important for the treatment of cognitive impairment associated with neurodegenerative disorders. One of the limitations of BPN14770 is that it has not yet been tested in large-scale clinical trials, so its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several future directions for the development of BPN14770. One direction is to further investigate the safety and efficacy of BPN14770 in large-scale clinical trials. Another direction is to explore the potential of BPN14770 in the treatment of other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Additionally, there is potential for the development of other PDE4D inhibitors with improved pharmacokinetic and pharmacodynamic properties.

合成法

BPN14770 is a synthetic compound that can be prepared through a multi-step synthesis method. The synthesis of BPN14770 involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenylbutyramide to form the amide intermediate. The amide intermediate is then treated with sodium hydroxide to form BPN14770.

科学的研究の応用

BPN14770 has been extensively studied for its potential therapeutic effects in the treatment of cognitive impairment associated with neurodegenerative disorders. Preclinical studies have shown that BPN14770 can improve cognitive function in animal models of Alzheimer's disease. BPN14770 has been shown to enhance synaptic plasticity, increase the production of brain-derived neurotrophic factor (BDNF), and reduce neuroinflammation, all of which are important mechanisms for the treatment of cognitive impairment.

特性

IUPAC Name

N-[4-(butanoylamino)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-4-17(21)19-14-7-9-15(10-8-14)20-18(22)13-5-11-16(23-2)12-6-13/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMLWWPTNHVPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butanoylamino)phenyl]-4-methoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。